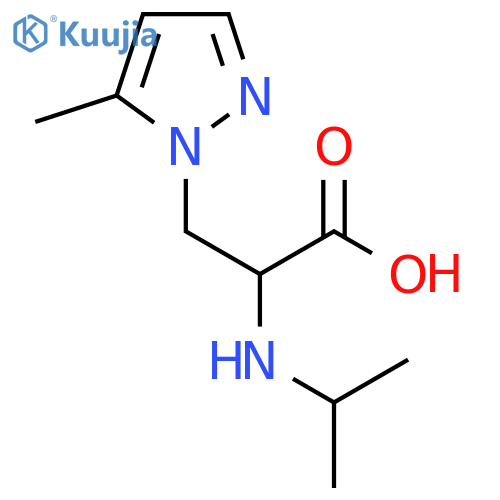

Cas no 1342775-70-5 (3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid)

3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid

- 3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid

- AKOS013775155

- 1342775-70-5

- EN300-1123040

-

- インチ: 1S/C10H17N3O2/c1-7(2)12-9(10(14)15)6-13-8(3)4-5-11-13/h4-5,7,9,12H,6H2,1-3H3,(H,14,15)

- InChIKey: FPTTVCRDHMBRKM-UHFFFAOYSA-N

- ほほえんだ: OC(C(CN1C(C)=CC=N1)NC(C)C)=O

計算された属性

- せいみつぶんしりょう: 211.132076794g/mol

- どういたいしつりょう: 211.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 67.2Ų

3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1123040-5.0g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 5g |

$4475.0 | 2023-05-23 | ||

| Enamine | EN300-1123040-10.0g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 10g |

$6635.0 | 2023-05-23 | ||

| Enamine | EN300-1123040-1.0g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 1g |

$1543.0 | 2023-05-23 | ||

| Enamine | EN300-1123040-0.05g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 95% | 0.05g |

$1068.0 | 2023-10-26 | |

| Enamine | EN300-1123040-0.1g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 95% | 0.1g |

$1119.0 | 2023-10-26 | |

| Enamine | EN300-1123040-10g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 95% | 10g |

$5467.0 | 2023-10-26 | |

| Enamine | EN300-1123040-0.25g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 95% | 0.25g |

$1170.0 | 2023-10-26 | |

| Enamine | EN300-1123040-0.5g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 95% | 0.5g |

$1221.0 | 2023-10-26 | |

| Enamine | EN300-1123040-2.5g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 95% | 2.5g |

$2492.0 | 2023-10-26 | |

| Enamine | EN300-1123040-1g |

3-(5-methyl-1H-pyrazol-1-yl)-2-[(propan-2-yl)amino]propanoic acid |

1342775-70-5 | 95% | 1g |

$1272.0 | 2023-10-26 |

3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid 関連文献

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acidに関する追加情報

3-(5-Methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic Acid: A Comprehensive Overview

3-(5-Methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid (CAS No. 1342775-70-5) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of aminopropanoic acid and features a unique combination of a pyrazole ring and an isopropylamine group. These structural elements contribute to its diverse biological activities and make it an intriguing candidate for various therapeutic applications.

The pyrazole ring, a five-membered heterocyclic aromatic compound, is known for its broad spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the methyl group at the 5-position of the pyrazole ring further enhances its stability and bioavailability. The isopropylamine group, on the other hand, imparts additional functional properties, such as increased solubility and improved binding affinity to specific receptors.

Recent studies have highlighted the potential of 3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits neuroprotective effects by modulating specific neurotransmitter systems and reducing oxidative stress. These findings suggest that it could be a valuable lead compound for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, 3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid has also been investigated for its anti-inflammatory effects. A study published in the European Journal of Pharmacology demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in both in vitro and in vivo models. This makes it a promising candidate for treating inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. The compound's high oral bioavailability and low toxicity further enhance its suitability for drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings are encouraging and pave the way for further clinical investigations.

In conclusion, 3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid (CAS No. 1342775-70-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for developing new treatments for various diseases. Ongoing research and clinical trials will continue to uncover its full therapeutic potential, contributing to advancements in healthcare.

1342775-70-5 (3-(5-methyl-1H-pyrazol-1-yl)-2-(propan-2-yl)aminopropanoic acid) 関連製品

- 941898-21-1(7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylphenyl)methyl-4H,5H-1,3thiazolo4,5-dpyridazin-4-one)

- 946256-32-2(N-(3,4-dichlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)

- 81778-11-2(Benzene, 1-(bromomethyl)-2,4,5-trichloro-)

- 5896-17-3(2-(Benzyloxy)benzaldehyde)

- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)

- 2228130-68-3(2-amino-3-methyl-3-(2-methyl-1,3-thiazol-4-yl)butanoic acid)

- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)

- 2411681-88-2(Thalidomide-O-PEG4-NHS ester)

- 61833-45-2(2,2,4,4-tetramethylpentan-3-amine)

- 2734777-95-6(1-Bromo-5-ethoxy-3,4-difluoro-2-methoxybenzene)